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molecular formula C10H13BrN2O B8489243 8-Bromo-3,3-dimethyl-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine

8-Bromo-3,3-dimethyl-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine

Cat. No. B8489243
M. Wt: 257.13 g/mol
InChI Key: LXZSWTGBKOCZAX-UHFFFAOYSA-N
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Patent
US08318720B2

Procedure details

To a solution of 3-bromo-7,7-dimethyl-6,7-dihydro-9H-5-oxa-1,9-diaza-benzocyclohepten-8-one (620 mg, 2.28 mmol) in THF (15 mL) was added BH3 (9.1 mL of a 1 M solution in THF, 9.1 mmol), and the mixture was heated to reflux overnight. After cooling, the solvent was removed in vacuo. The residue was dissolved in MeOH (15 mL) and 2 N NaOH (5 mL), and the mixture was heated to reflux for 4 h. Methanol was then removed in vacuo and the resulting precipitate was collected by filtration to give the title compound (260 mg, 44%) as a white solid: 1H NMR (300 MHz, CDCl3) δ 7.78 (d, J=1.8 Hz, 1H), 7.19-7.18 (m, 1H), 4.60 (br s, 1H), 3.83 (s, 2H), 3.10 (d, J=3.9 Hz, 2H), 1.03 (s, 6H); ESI MS m/e 257 (M+H)+.
Name
3-bromo-7,7-dimethyl-6,7-dihydro-9H-5-oxa-1,9-diaza-benzocyclohepten-8-one
Quantity
620 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[N:14][C:5]2[NH:6][C:7](=O)[C:8]([CH3:12])([CH3:11])[CH2:9][O:10][C:4]=2[CH:3]=1>C1COCC1>[Br:1][C:2]1[CH:15]=[N:14][C:5]2[NH:6][CH2:7][C:8]([CH3:11])([CH3:12])[CH2:9][O:10][C:4]=2[CH:3]=1

Inputs

Step One
Name
3-bromo-7,7-dimethyl-6,7-dihydro-9H-5-oxa-1,9-diaza-benzocyclohepten-8-one
Quantity
620 mg
Type
reactant
Smiles
BrC1=CC2=C(NC(C(CO2)(C)C)=O)N=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
2 N NaOH (5 mL), and the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Methanol was then removed in vacuo
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(NCC(CO2)(C)C)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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